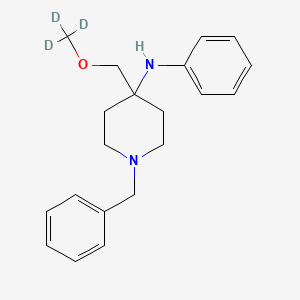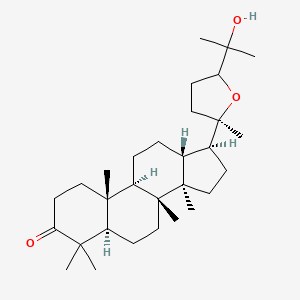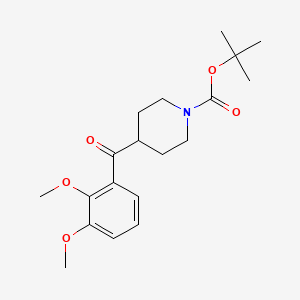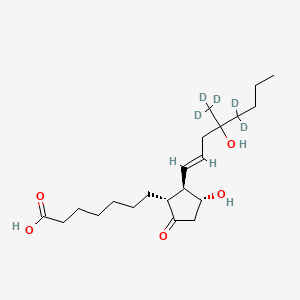
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is a deuterated compound used primarily in proteomics research. It has a molecular formula of C20H23D3N2O and a molecular weight of 313.45 . This compound is a stable isotope-labeled analog, which makes it valuable in various scientific studies.
Métodos De Preparación
The synthesis of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 involves several steps. The general synthetic route includes the following steps:
Formation of the piperidine ring: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl and phenylamino groups: These groups are introduced through substitution reactions, often using benzyl chloride and aniline derivatives.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride under basic conditions.
Análisis De Reacciones Químicas
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylamino groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 has several scientific research applications:
Proteomics: It is used as a stable isotope-labeled standard in mass spectrometry-based proteomics to quantify proteins and peptides accurately.
Pharmacokinetics: The compound is used in studies to understand the metabolism and distribution of drugs in the body.
Drug Development: It serves as a reference compound in the development of new pharmaceuticals, particularly in the study of drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert pharmacological effects by itself but is used to trace and quantify biological molecules in various systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 can be compared with other similar compounds, such as:
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine: The non-deuterated analog, which has similar chemical properties but lacks the stable isotope labeling.
1-Benzyl-4-(methylamino)piperidine: A related compound with a methylamino group instead of a phenylamino group, which may have different reactivity and applications.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies.
Propiedades
IUPAC Name |
1-benzyl-N-phenyl-4-(trideuteriomethoxymethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-23-17-20(21-19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11,21H,12-17H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUUEBUUMUYSIY-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)




